molecular formula C19H17Cl4N3O2 B3538917 2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide

2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B3538917
M. Wt: 461.2 g/mol
InChI Key: WFVIQIPSOPZLII-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It has been studied extensively for its potential use as a research tool in various scientific fields.

Mechanism of Action

2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide acts by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding results in the activation of various intracellular signaling pathways that lead to changes in neuronal activity. 2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and cognition.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to have various biochemical and physiological effects on the brain and body. It has been shown to increase the activity of various neurotransmitter systems such as the dopamine and serotonin systems. 2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide has also been shown to increase the activity of various brain regions such as the prefrontal cortex and the amygdala, which are involved in various cognitive and emotional processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its ability to selectively activate serotonin receptors, specifically the 5-HT2A receptor. This selectivity allows researchers to study the effects of this receptor on various physiological processes without the interference of other receptors. However, 2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide has limitations as well, such as its potential toxicity and the lack of long-term safety data.

Future Directions

For 2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide include studying its potential use in the treatment of various neurological disorders and studying its long-term safety and potential toxicity.

Scientific Research Applications

2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide has been used extensively as a research tool in various scientific fields such as neuroscience, pharmacology, and toxicology. It has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. 2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide has also been used to study the effects of serotonin receptors on the brain and the role they play in various physiological processes.

properties

IUPAC Name

2,2,2-trichloro-N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl4N3O2/c20-14-7-5-13(6-8-14)17(27)26-11-9-25(10-12-26)16-4-2-1-3-15(16)24-18(28)19(21,22)23/h1-8H,9-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVIQIPSOPZLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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